molecular formula C10H20 B3427625 p-Menthane CAS No. 6069-98-3

p-Menthane

Cat. No.: B3427625
CAS No.: 6069-98-3
M. Wt: 140.27 g/mol
InChI Key: CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Description

Historical Context of p-Menthane (B155814) and Related Monoterpenoids Research

The study of monoterpenoids, including those with the this compound skeleton, has a long history, intertwined with the investigation of natural products, particularly essential oils from plants. The use of herbal medicines and plant extracts dates back to ancient civilizations uni.lu. Early research focused on isolating and identifying the volatile compounds responsible for the characteristic fragrances and flavors of these oils. Terpenes were initially described as a mixture of isomeric hydrocarbons found in turpentine (B1165885) and essential oils atamanchemicals.com. The oxygenated derivatives were often referred to as camphors atamanchemicals.com.

A significant step in understanding the biogenesis of these compounds was the proposal of the isoprene (B109036) rule in 1953, which rationalized the construction of terpenoids from repeating isoprene units uni.lu. This rule provided a framework for understanding the structural relationships between various terpenes and terpenoids. Pioneering studies in the late 1980s and early 1990s utilized plants like peppermint (Mentha × piperita) as model systems to elucidate the biosynthetic pathways of this compound monoterpenoids, establishing that the entire pathway from imported sugars to monoterpene end products is localized in specialized glandular trichomes wikidata.org.

Significance of this compound Skeleton in Natural Products Chemistry

The this compound skeleton is a ubiquitous motif in natural products, forming the core structure of many commercially important compounds found in essential oils. These include well-known examples such as menthol (B31143), carvone, limonene (B3431351), and pulegone (B1678340) fishersci.atfishersci.at. These compounds contribute significantly to the characteristic aromas and flavors of plants in genera like Mentha, Carum, Citrus, and Eucalyptus wikidata.org.

This compound monoterpenoids are synthesized and stored in specialized anatomical structures in plants, such as glandular trichomes, secretory cavities, and root resin ducts fishersci.atfishersci.at. Their presence in plants is associated with various ecological roles, including attracting pollinators and serving as chemical defenses against herbivores and pathogens fishersci.atwikidata.org. The structural diversity arising from modifications to the this compound skeleton, such as oxidation, unsaturation, and the addition of functional groups, leads to a wide spectrum of biological activities.

Overview of Research Trajectories for this compound and Its Derivatives

Current research trajectories for this compound and its derivatives are multifaceted, encompassing biosynthesis, chemical synthesis, and the exploration of biological activities. Significant effort has been directed towards understanding the complex biosynthetic pathways of these compounds in plants, particularly in model systems like Mentha. This involves identifying and characterizing the enzymes and genes involved in the cyclization of precursors like geranyl diphosphate (B83284) and subsequent modification steps wikidata.orgwikidata.org. Kinetic mathematical models are also employed to understand the regulation of metabolic flux in these pathways wikidata.org.

Beyond natural production, chemical synthesis and biotransformation using microorganisms and enzymes are important avenues for obtaining this compound derivatives, especially those with specific stereochemistries or novel structures that may be difficult to obtain from natural sources wikidata.org. Biotechnological approaches, including synthetic biology, are increasingly being explored for the sustainable, large-scale production of economically valuable this compound monoterpenes in microbial or cell-free systems fishersci.atfishersci.at.

Furthermore, research continues to investigate the diverse biological properties of this compound derivatives. Studies have explored their potential as cytotoxic agents fishersci.sethegoodscentscompany.com, antioxidants uni.lubmrb.io, antimicrobials bmrb.iowikipedia.orgthegoodscentscompany.com, anti-inflammatory agents wikipedia.orgthegoodscentscompany.com, and insect repellents, such as This compound-3,8-diol (B45773) fishersci.ienorman-network.com. The relationship between the chemical structure, including stereochemistry and the position and type of functional groups on the this compound skeleton, and the observed biological activity is a key area of investigation fishersci.sethegoodscentscompany.com.

The following table summarizes some key this compound monoterpenoids and their natural sources:

CompoundRepresentative Natural Sources
LimoneneCitrus fruit peels (Citrus species), pine needles, spearmint
MentholPeppermint (Mentha piperita), corn mint, other mints
CarvoneCaraway (Carum carvi), dill (Anethum graveolens), spearmint
PulegonePennyroyal (Mentha pulegium), Nepeta cataria (catnip)
This compound-3,8-diolCorymbia citriodora (lemon eucalyptus)

Research findings often involve detailed chemical analysis and biological assays. For example, studies on the cytotoxic activity of this compound derivatives have investigated the influence of substituents and stereochemistry on their effects against various tumor cell lines fishersci.sethegoodscentscompany.com. These studies provide valuable insights into structure-activity relationships within this class of compounds.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methyl-4-propan-2-ylcyclohexane
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InChI

InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3
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InChI Key

CFJYNSNXFXLKNS-UHFFFAOYSA-N
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Canonical SMILES

CC1CCC(CC1)C(C)C
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Molecular Formula

C10H20
Record name P-MENTHANE
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DSSTOX Substance ID

DTXSID9025530, DTXSID30884219, DTXSID50883709
Record name 1-Isopropyl-4-methylcyclohexane
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Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
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Molecular Weight

140.27 g/mol
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Physical Description

P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline]
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Record name Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans-
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Boiling Point

170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
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Solubility

less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C
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Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
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Density

0.8039 AT 20 °C/4 °C
Record name 1-ISOPROPYL-4-METHYLCYCLOHEXANE
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Vapor Pressure

2.69 [mmHg]
Record name 1-Isopropyl-4-methylcyclohexane
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CAS No.

99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4
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Melting Point

-89.84 °C, -87.6 °C
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Stereochemistry and Isomerism of P Menthane Derivatives

Chirality and Optical Activity in p-Menthane (B155814) Compounds

Chirality is a key concept in the stereochemistry of this compound derivatives. A molecule is chiral if it is non-superimposable on its mirror image. sathyabama.ac.in This non-superimposability arises from the presence of stereogenic centers, typically carbon atoms bonded to four different groups. sathyabama.ac.in Many this compound derivatives contain such stereogenic centers within their cyclic structure and on their substituents.

Optical activity is the ability of a chiral substance to rotate the plane of plane-polarized light. sathyabama.ac.in This property is measured using a polarimeter, and the direction and magnitude of rotation are characteristic of a specific enantiomer. sathyabama.ac.in Enantiomers are stereoisomers that are non-superimposable mirror images of each other and rotate plane-polarized light in equal but opposite directions. The specific rotation ([α]) is a quantitative measure of optical activity. sathyabama.ac.in For a compound to be optically active, it must lack a plane of symmetry, a center of symmetry, and an improper axis of rotation. sathyabama.ac.in

Diastereomeric Forms of this compound Derivatives (e.g., cis- and trans-p-menthane-3,8-diol)

Diastereomers are stereoisomers that are not mirror images of each other. In cyclic systems like this compound, diastereomers can arise from the relative orientation of substituents on the ring. For example, cis and trans isomers are common types of diastereomers.

This compound-3,8-diol (B45773) (PMD) is a notable example where cis and trans diastereomers exist. e3s-conferences.org PMD has the molecular formula C₁₀H₂₀O₂ and a molecular weight of 172.27 g/mol . nih.gov It is a naturally occurring compound found in Eucalyptus citriodora and can also be synthesized. biosynth.com PMD exists in four stereoisomeric forms in nature: (±)-cis and (±)-trans. e3s-conferences.org The cis and trans designations refer to the relative configuration of the hydroxyl group at position 3 and the methyl group at position 4 of the this compound skeleton. google.com

The cis and trans isomers of this compound-3,8-diol have distinct physical properties. For instance, (+)-cis-p-menthane-3,8-diol obtained from n-isopulegol is crystalline with a high melting point of 70°C or above. google.com An isomer mixture of this compound-3,8-diol with a specific ratio of cis to trans isomers (55:45 to 45:55 by weight) has been found to remain liquid even at low temperatures, unlike the pure crystalline forms. google.com

Research has utilized techniques such as ¹H and ¹³C NMR, along with IR spectral analysis, to determine the structures of cis- and trans-p-menthane-3,8-diol. e3s-conferences.org

Influence of Stereochemistry on Biological and Chemical Properties of this compound Compounds

The stereochemistry of this compound derivatives significantly influences their biological and chemical properties. The precise three-dimensional arrangement of atoms can affect how these molecules interact with biological targets, such as enzymes or receptors, and can also impact their reactivity in chemical transformations. uou.ac.inaflegal.org

Detailed research findings highlight this influence. For example, studies on the cytotoxic potential of this compound derivatives have shown that stereochemistry plays an important role in their activity against human tumor cell lines. mdpi.com Comparing monoterpenes like perillyl alcohol and (−)-perillaldehyde, which differ only by a functional group at C-7, revealed different cytotoxic activities, suggesting the functional group's nature and its position within the this compound skeleton are important. mdpi.com Furthermore, differences in the cytotoxic effects were observed between isomers like (−)-carvone and (+)-carvone, and (+)-pulegone and (−)-trans-isopulegone, indicating the impact of stereochemical differences, including the disposition of functional groups and the saturation of the ring. mdpi.com

In the context of this compound-3,8-diol, while some studies on Anopheles gambiae mosquitoes indicated that all four stereoisomers and their mixtures were equally effective repellents at tested concentrations, other biological activities of this compound derivatives are known to be stereochemistry-dependent. e3s-conferences.orgresearchgate.net The specific stereochemical configuration of compounds like ethyl menthane carboxamide, for instance, is crucial for its biological activity and physical properties, including potential analgesic, anti-inflammatory, and cooling effects. ontosight.ai

The influence of stereoisomerism extends to chemical behavior as well. Studies on the labeling of penicillamine (B1679230) enantiomers with ⁹⁹mTc showed that stereoisomerism affected not only the chemical behavior, as seen in HPLC chromatograms, but also their biodistribution in rats. researchgate.net This underscores that stereochemistry dictates interactions at a molecular level, impacting both chemical reactivity and biological fate.

Absolute Configuration Assignment Methodologies

Determining the absolute configuration (AC) of chiral this compound derivatives is a fundamental task in structural characterization, as AC significantly impacts biological activity. mdpi.comnih.gov Several spectroscopic methods are employed for AC assignment, particularly for natural products that may be available in limited amounts or in non-crystalline form, where X-ray diffraction is not feasible. nih.govacs.org

Electronic Circular Dichroism (ECD) spectroscopy is a powerful chiroptical technique used for AC assignment. grafiati.comsemanticscholar.org ECD measures the differential absorption of left and right circularly polarized light by chiral molecules. mdpi.com The experimental ECD spectrum of a chiral compound can be compared with computationally predicted ECD spectra for possible stereoisomers. semanticscholar.org

The computational analysis typically involves several steps. Initially, conformational analysis of the molecule is performed to identify the dominant conformers that contribute to the ECD spectrum. semanticscholar.org Quantum mechanical calculations, often using Density Functional Theory (DFT), are then carried out on these conformers to predict their ECD spectra. researchgate.net By comparing the calculated spectra of candidate configurations with the experimental ECD spectrum, the absolute configuration can be assigned. semanticscholar.org

This method is particularly useful for molecules with suitable chromophores that exhibit electronic transitions in the UV region. semanticscholar.org However, for UV-transparent or "ECD-silent" compounds, such as some simple aliphatic polyols like certain trihydroxy-p-menthane derivatives, the ECD signals can be very weak, making AC assignment challenging. mdpi.comnih.gov

For chiral compounds that are UV-transparent or exhibit weak ECD signals, the use of chiroptical probes offers a valuable alternative for absolute configuration assignment. mdpi.comacs.org Biphenyl (B1667301) chiroptical probes are achiral or stereodynamic systems that, when linked to a chiral substrate, generate a characteristic signal in the chiroptical spectrum from which the substrate's AC can be determined. acs.orgmdpi.com

In the case of biphenyl probes, a common approach involves forming a covalent derivative between the chiral molecule (e.g., a diol or acid) and a biphenyl moiety. mdpi.comacs.org The biphenyl unit has a low rotational barrier around the central bond, allowing for interconversion between atropisomeric forms with P (positive) and M (negative) helicity. mdpi.comacs.orgresearchgate.net The stereogenic center(s) of the chiral substrate induce a preferred twist (either P or M) in the biphenyl moiety. acs.orgresearchgate.net

This induced chirality in the biphenyl system gives rise to a measurable ECD signal, typically in the region of the biphenyl A band absorption (around 250 nm). mdpi.comacs.org The sign of the Cotton effect in the ECD spectrum at this wavelength is correlated with the preferred biphenyl twist, which in turn is related to the absolute configuration of the chiral substrate. mdpi.comacs.org A positive Cotton effect often corresponds to an M torsion, while a negative effect is allied with a P torsion. mdpi.comacs.org

The biphenyl probe approach is considered straightforward and reliable, particularly for conformationally mobile and ECD-silent compounds that are difficult to analyze by computational ECD methods alone. mdpi.comresearchgate.net Studies have successfully applied this method to assign the absolute configuration of various chiral compounds, including cyclic and acyclic diols. mdpi.com For instance, the absolute configuration of (-)-1α,2α,3β-trihydroxy-p-menthane, a UV-transparent triol, was investigated using both computational ECD analysis and the biphenyl chiroptical probe method, highlighting the complementarity of these approaches. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearcher.life

Table 1: Examples of this compound Derivatives and their Stereochemical Aspects

Compound NameStereochemical FeaturesRelevant Properties/Research Findings
This compoundExists as cis and trans isomers. wikipedia.orgColorless liquid with a fragrant odor. wikipedia.org Precursor to hydroperoxides used in polymerization. wikipedia.org
This compound-3,8-diol (PMD)Exists in four stereoisomeric forms: (±)-cis, (±)-trans. e3s-conferences.orgNaturally occurring insect repellent. biosynth.com cis and trans isomers have different physical properties (e.g., melting point). google.com Repellent activity studied for stereoisomers. e3s-conferences.orgresearchgate.net
Ethyl Menthane CarboxamideSpecific stereochemistry (e.g., (1R,3R,4S)) is crucial. ontosight.aiSynthetic compound with potential analgesic, anti-inflammatory, and cooling effects. ontosight.ai Properties influenced by stereochemical configuration. ontosight.ai
(-)-Perillaldehyde (B192075) 8,9-epoxideContains epoxide and aldehyde functional groups. mdpi.comExhibited high percentage inhibition of cell proliferation in cytotoxicity studies. mdpi.com Stereochemistry plays a role in cytotoxicity. mdpi.com
Perillyl alcoholContains a hydroxyl group at C-7. mdpi.comShowed high cytotoxic activity. mdpi.com Different activity compared to (-)-perillaldehyde, highlighting the influence of the functional group. mdpi.com
(-)-Carvone and (+)-CarvoneEnantiomers with a ketone group. mdpi.comShowed considerable differences in cytotoxic potencies. mdpi.com
(+)-Pulegone and (-)-trans-IsopulegoneKetones with different saturation/position of double bond. mdpi.comDisplayed different cytotoxic effects against tumor cell lines. mdpi.com
(-)-1α,2α,3β-Trihydroxy-p-menthaneAliphatic cyclic triol with multiple hydroxyl groups. mdpi.comnih.govUsed as a case study for absolute configuration assignment using computational ECD and biphenyl probes due to weak UV/ECD signals. mdpi.comnih.govresearchgate.netnih.govresearchgate.netresearcher.life
p-Menthan-7-ol, cis-cis configuration of hydroxyl and methyl groups. ontosight.aiBelongs to menthanols; properties influenced by stereochemistry. ontosight.ai Potential antimicrobial, anti-inflammatory, and antioxidant effects. ontosight.ai

Synthetic Methodologies and Chemical Transformations of P Menthane

Green Synthesis Approaches for p-Menthane (B155814) Derivatives

Green synthesis methodologies for this compound derivatives emphasize the use of sustainable starting materials and catalysts to minimize environmental impact.

Hydrogenation of d-Limonene to this compound

The direct hydrogenation of d-limonene, a readily available monoterpene found in citrus fruits, represents a significant pathway to this compound. This process typically involves the use of a catalyst to facilitate the addition of hydrogen across the double bonds of the limonene (B3431351) molecule.

Synthesis of This compound-3,8-diol (B45773) (PMD) from Citronellal (B1669106)

A prominent green synthesis route involves the conversion of citronellal, a major component of citronella oil, into this compound-3,8-diol (PMD), a compound known for its insect-repellent properties. researchgate.net This transformation is primarily achieved through an acid-catalyzed cyclization-hydration reaction. researchgate.netresearchgate.netresearchgate.net

The synthesis of PMD from citronellal proceeds via an acid-catalyzed intramolecular Prins reaction. researchgate.net In an aqueous acidic environment, the aldehyde group of citronellal is protonated, initiating a cyclization that is followed by hydration to form the diol. researchgate.netresearchgate.net This reaction yields a mixture of cis and trans isomers of PMD. researchgate.netresearchgate.net

A variety of acid catalysts have been employed to facilitate the conversion of citronellal to PMD, with a focus on developing more sustainable and efficient systems.

Sulfuric Acid: Aqueous sulfuric acid has been traditionally used for this reaction. nih.govgoogle.com Studies have shown that a concentration of 0.25% H2SO4 can lead to a high synthesis efficiency of 76.3% and a PMD purity of 96.4%. researchgate.net Another study achieved a 95.6% PMD yield with a 98.5% conversion of citronellal using 0.75% (w/w) sulfuric acid. researchgate.netresearchgate.netresearchgate.net

Citric Acid: As a natural and biodegradable option, citric acid has been investigated as a green catalyst. researchgate.netacademie-sciences.fr Treating Eucalyptus citriodora essential oil with a 7% aqueous solution of citric acid resulted in an 82% conversion of citronellal to PMD with an 80% selectivity. academie-sciences.fre3s-conferences.org

Lignin-Derived Carbon Acid Catalysts: Sustainable carbon acid catalysts derived from alkaline lignin (B12514952), a byproduct of the pulp and paper industry, have proven effective. researchgate.netrsc.org When lignin pyrolyzed at 500 °C was used, a 97% conversion of citronellal and an 86% yield of PMD were achieved. researchgate.netresearchgate.netrsc.orgchem960.com Research indicates that weaker acid sites on these catalysts favor the formation of PMD. rsc.orgchem960.com

Biosourced Ammonium (B1175870) Salts: Certain biosourced ammonium salts have demonstrated high efficiency. acs.orgacs.org Betaine hydrochloride, for instance, outperformed hydrochloric acid, achieving an 83% conversion and 95% selectivity at a very low catalyst loading. researchgate.net These catalysts can also be recycled and reused multiple times without a significant loss of activity. acs.orgacs.org

The yield and selectivity of PMD synthesis are highly dependent on reaction parameters. Researchers have systematically investigated these factors to maximize product formation.

Temperature: The optimal reaction temperature is a critical factor. For sulfuric acid-catalyzed reactions, studies have identified 50°C and 60°C as optimal temperatures. researchgate.netresearchgate.nete3s-conferences.org For instance, one study found that at 50°C with 0.25% H2SO4, the highest synthesis efficiency was achieved. researchgate.net Another determined that 60°C was ideal when using a 0.75% sulfuric acid solution. researchgate.netresearchgate.net

Acid Concentration: The concentration of the acid catalyst directly influences the reaction rate and product distribution. With sulfuric acid, concentrations ranging from 0.25% to 0.75% have been reported as optimal, depending on other reaction conditions. researchgate.netresearchgate.netresearchgate.net

Reactant Ratios: The ratio of the oil phase (citronellal or essential oil) to the aqueous acid phase is crucial for efficient mass transfer in the biphasic system. An optimal oil-to-water ratio of 1:2 has been identified for maximizing PMD yield. researchgate.netresearchgate.net

Time: Reaction time is another key variable. Optimal reaction times have been found to be around 5 to 6 hours. researchgate.netresearchgate.netresearchgate.net For example, a reaction time of 5 hours was selected for the synthesis using 0.25% H2SO4 at 50°C. e3s-conferences.org A 6-hour duration was found to be optimal in a separate study. researchgate.netresearchgate.net

Synthesis of PMD from Eucalyptus citriodora Essential Oil

Instead of using purified citronellal, the essential oil of Eucalyptus citriodora (also known as Corymbia citriodora), which is rich in citronellal (often 60-85%), can be used as a direct starting material for PMD synthesis. researchgate.netresearchgate.netresearchgate.nete3s-conferences.org This approach simplifies the process by eliminating the need for prior purification of citronellal. e3s-conferences.org

The conversion is achieved through the same acid-catalyzed cyclization-hydration process. researchgate.netacademie-sciences.fr For example, treating the essential oil with a 0.25% sulfuric acid solution at 50°C for 5 hours has been shown to be an effective method. researchgate.net Another study applied optimized conditions (0.75% H2SO4, 60°C, 6 hours, 1:2 oil-to-water ratio) to Eucalyptus citriodora essential oil and obtained a PMD yield of 91.5%. researchgate.netresearchgate.net The use of citric acid as a green catalyst has also been successfully demonstrated for this direct conversion from the essential oil. researchgate.netacademie-sciences.fr The resulting product is a PMD-rich botanical oil. researchgate.net

Derivatization of this compound Core Structures

The modification of the this compound skeleton is a key area of research, leading to the development of novel compounds with significant chemical and biological properties. The following sections detail specific synthetic transformations.

Synthesis of Hydroxy Lactones with the this compound System

A stereoselective synthesis of novel δ-hydroxy-γ-lactones incorporating the this compound system has been developed. atlantis-press.com This methodology commences with racemic and optically active cis- and trans-piperitols, which are derived from (±)-piperitone. The key steps in this synthetic sequence involve the Johnson-Claisen rearrangement of the piperitols, followed by epoxidation of the resultant γ,δ-unsaturated esters, and culminating in an acidic lactonization of the epoxy esters. atlantis-press.com

The process yields two racemic and two enantiomerically enriched pairs of δ-hydroxy-γ-lactones. The formation of a single hydroxy lactone from both isomers of the epoxy esters is explained by a proposed mechanism involving the opening of the epoxide to a diol ester, which then immediately cyclizes to the γ-lactone. atlantis-press.com

Table 1: Key Reactions in the Synthesis of this compound Hydroxy Lactones

StepReactionReagents/ConditionsIntermediate/Product
1Johnson-Claisen RearrangementTriethyl orthoacetate, propanoic acidγ,δ-Unsaturated esters
2Epoxidationm-Chloroperoxybenzoic acid (m-CPBA)Epoxy esters
3Acidic LactonizationSulfuric acid in acetone/waterδ-Hydroxy-γ-lactones

Preparation of this compound-1,8-diol Monohydrate Derivatives

This compound-1,8-diol monohydrate, commonly known as terpin (B149876) hydrate, is a significant derivative of turpentine (B1165885). Its preparation is a cornerstone of industrial terpene chemistry. The most prevalent industrial synthesis utilizes turpentine, which is rich in α-pinene and β-pinene, as the primary raw material. atlantis-press.com

The synthesis involves the acid-catalyzed hydration and rearrangement of these pinenes. Strong proton acids such as sulfuric acid, nitric acid, and phosphoric acid are effective catalysts for this transformation. Sulfuric acid, in particular, has demonstrated high catalytic performance, with one study reporting a mass yield of 107.1% for the synthesis of this compound-1,8-diol monohydrate from α-pinene. atlantis-press.com Another important natural starting material is limonene (1,8-p-menthadiene), which readily undergoes hydration across its two unsaturated double bonds to form this compound-1,8-diol monohydrate. atlantis-press.com

Table 2: Synthesis of this compound-1,8-diol Monohydrate from Terpenes

Starting MaterialCatalystKey TransformationProduct
α-Pinene / β-PineneSulfuric AcidRearrangement and HydrationThis compound-1,8-diol monohydrate
LimoneneTrifluoroacetic Acid / NaOHHydrationThis compound-1,8-diol monohydrate

Formation of this compound Epoxides (e.g., cis-piperitone oxide, piperitenone (B1678436) oxide)

The epoxidation of this compound derivatives is a common strategy to introduce new functionalities. The formation of cis-piperitone oxide and trans-piperitone oxide is achieved through the alkaline hydrogen peroxide oxidation of (±)-piperitone. The ratio of the resulting isomeric epoxides is under thermodynamic control. While cis- and trans-carvenone epoxides exhibit nearly equal stability, the preferential formation of the trans-piperitone epoxide is attributed to unfavorable steric interactions in the cis-isomer. nih.gov

Piperitenone oxide, another key this compound epoxide, is chemically known as 6-methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one. google.com Its synthesis provides a valuable intermediate for further chemical transformations.

Table 3: Common this compound Epoxides

Epoxide NameStarting MaterialCommon Name of ProductIUPAC Name of Product
Piperitone (B146419) EpoxidePiperitonecis-Piperitone oxide / trans-Piperitone oxide(1S,3R,6R)-6-methyl-3-(propan-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one / (1R,3R,6R)-6-methyl-3-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-one
Piperitenone EpoxidePiperitenonePiperitenone oxide6-Methyl-3-(1-methylethylidene)-7-oxabicyclo[4.1.0]heptan-2-one

Acylation of this compound-3,8-diol to Form Diester Derivatives

The presence of two hydroxyl groups in this compound-3,8-diol allows for the synthesis of diester derivatives through acylation. An environmentally friendly method has been developed for the acylation of para-menthane-3,8-diol with various acid anhydrides. This reaction is catalyzed by a polymer-supported scandium triflate (PS-Sc(OTf)₃) under mild, solvent-free conditions. acs.org

This process allows for the simultaneous acylation of both hydroxyl groups, leading to the formation of the corresponding diesters in good yields. The starting material, para-menthane-3,8-diol, can be synthesized from natural citronellal oil in a 96% yield under solvent-free aqueous conditions. acs.org The catalyst has the advantage of being reusable without a significant loss in activity. acs.org

Table 4: Acylation of this compound-3,8-diol

ReactantsCatalystReaction ConditionsProduct
This compound-3,8-diol, Acid AnhydridePolymer-supported scandium triflate (PS-Sc(OTf)₃)Solvent-free, 60-80°CDiester derivatives of this compound-3,8-diol

Synthesis of sec-p-Menthane-7-amine Derivatives

A series of novel sec-p-menthane-7-amine derivatives have been synthesized using perillaldehyde (B36042) as the starting material. chemicalbook.com The synthesis involves a two-step process. First, this compound-7-aldehyde is obtained from perillaldehyde. Subsequently, the aldehyde is reacted with various primary amines in methanol, followed by reduction with sodium borohydride (B1222165) (NaBH₄) in an ice bath to yield the final secondary amine derivatives. chemicalbook.comrsc.org

The resulting products are mixtures of cis- and trans-isomers and have been obtained in yields ranging from 40-98%. chemicalbook.com These compounds have been characterized by various spectroscopic methods, including FTIR, ¹H NMR, ¹³C NMR, and HRMS. chemicalbook.comnih.gov

Table 5: Synthetic Scheme for sec-p-Menthane-7-amine Derivatives

StepReactionReagentsProduct
1Aldehyde FormationPerillaldehyde, Pd/C, H₂This compound-7-aldehyde
2Reductive AminationThis compound-7-aldehyde, Primary Amine (RNH₂), Methanol, NaBH₄sec-p-Menthane-7-amine derivatives

Synthesis of this compound Type Schiff Base Compounds

This compound type Schiff base compounds represent another class of derivatives synthesized from the this compound core. A series of novel cis-p-menthane type Schiff base derivatives have been designed and synthesized. google.com The synthesis starts from cis-1,8-p-menthane-diamine, which is an important product of turpentine processing. This diamine is then condensed with various aldehydes to form the corresponding Schiff bases. google.com

In a related synthesis, p-menth-3-en-1-amine and its Schiff base derivatives have also been prepared. These compounds are characterized by FT-IR, ¹H NMR, ¹³C NMR, and ESI⁺-MS. The imine group (C=N) in these Schiff bases is a key functional feature.

Table 6: General Synthesis of this compound Schiff Bases

This compound PrecursorReactantProduct Type
cis-1,8-p-Menthane-diamineAldehyd (R-CHO)cis-p-Menthane type Schiff base
p-Menth-3-en-1-amineAldehyde (R-CHO)p-Menthene type Schiff base

Modification with Sulphur-Containing Groups (e.g., Terpenesulphides)

The inert, saturated hydrocarbon skeleton of this compound itself is generally unreactive towards the direct addition of sulfur-containing groups. Therefore, synthetic strategies typically commence with unsaturated precursors within the this compound family, such as limonene or terpinolene. These alkenes provide reactive sites for the introduction of sulfur functionalities, which can then be followed by hydrogenation of the remaining double bonds if a fully saturated this compound derivative is the target.

Key methodologies for introducing sulfur into the this compound framework include:

Thiol-Ene Radical Addition: The free-radical induced reaction between a thiol and an alkene (thiol-ene reaction) is a highly efficient method for functionalizing unsaturated terpenes. nih.govnih.gov For instance, the reaction of limonene with thioacetic acid, followed by saponification, can produce this compound dithiols. nih.gov The reaction preferentially targets the more accessible external vinylidene double bond of limonene over the internal trisubstituted double bond. rsc.org

Electrophilic Addition of H₂S: In the presence of Lewis acid catalysts like aluminum trichloride (B1173362) (AlCl₃), hydrogen sulfide (B99878) (H₂S) can add across the double bonds of terpenes like limonene. However, this reaction often proceeds with low regioselectivity and can be accompanied by skeletal rearrangements and intramolecular cyclization, leading to the formation of cyclic sulfides (terpenesulphides) as byproducts. mdpi.com

Nucleophilic Substitution: A common route involves the conversion of this compound alcohols (e.g., menthol (B31143), isopulegol) into good leaving groups, such as tosylates or mesylates. Subsequent nucleophilic substitution with a sulfur nucleophile, like sodium benzenethiolate (B8638828) or sodium hydrosulfide, yields the corresponding terpene sulfide or thiol. tandfonline.com

Once terpene thiols are synthesized, they can be readily converted into various terpenesulphides. For example, reaction of the corresponding monoterpene thiolates with methyl iodide yields methyl monoterpenyl sulfides. tandfonline.com These sulfur-functionalized this compound derivatives are valuable intermediates in organic synthesis, including for the preparation of optically active epoxides via sulfur ylide-mediated reactions. tandfonline.com

Table 1: Synthetic Routes to Sulphur-Containing this compound Derivatives
Starting MaterialReagent(s)Key TransformationProduct TypeReference
Limonene1. Thioacetic Acid, Photoinitiator 2. NaOH (Saponification)Radical Thiol-Ene AdditionThis compound dithiol nih.gov
LimoneneH₂S, AlCl₃Electrophilic Addition / CyclizationThis compound thiols and cyclic sulfides mdpi.com
Monoterpene TosylatesSodium benzenethiolateNucleophilic SubstitutionPhenyl monoterpenyl sulfides tandfonline.com
Monoterpene ThiolatesMethyl iodideNucleophilic SubstitutionMethyl monoterpenyl sulfides tandfonline.com

Conjugation with Polymers for Controlled Release

The high volatility of many this compound derivatives limits their application in areas requiring long-lasting effects, such as insect repellents or fragrances. Conjugating or encapsulating these molecules with polymers offers a robust strategy to control their release over an extended period. nih.govnih.gov

Covalent Conjugation: This approach involves chemically bonding a functionalized this compound derivative to a polymer backbone. A notable example is the development of a polymer-insect repellent conjugate using this compound-3,8-diol (PMD). nih.gov The synthesis proceeds in two main steps:

Monomer Synthesis: PMD is conjugated with acryloyl chloride via an ester bond to form a polymerizable monomer, acryloyl-PMD.

Copolymerization: The acryloyl-PMD monomer is then copolymerized with a hydrophilic monomer, such as acrylic acid, to create a polymer chain with pendant PMD units.

The release of the active PMD molecule from the polymer occurs through the slow hydrolysis of the ester linkage, a process that can be catalyzed by enzymes like esterases found on the skin. nih.gov This method significantly reduces the volatility and skin permeation of the active compound compared to its free form. nih.gov The release rate can be tuned by altering the ratio of the monomers in the copolymer.

Encapsulation: For non-functionalized terpenes like this compound, physical entrapment within a polymer matrix is a more direct approach. google.com

Electrospinning: This technique creates ultrafine polymer fibers that can encapsulate volatile organic compounds. A solution containing the polymer and the terpene is electrospun, resulting in a fibrous mat where the terpene is trapped within the polymer matrix, allowing for its gradual release. google.com

Yeast Particle Encapsulation: Hollow, porous yeast particles can be used as natural microcapsules. Terpenes or pro-terpene compounds (non-volatile precursors) can be loaded into these particles via passive diffusion. nih.govumassmed.eduextractionmagazine.com The release is then controlled by diffusion out of the porous yeast cell wall. Using a pro-terpene with a biodegradable linker allows for stimuli-responsive release, for example, through enzymatic cleavage. nih.gov

Table 2: Comparison of Controlled-Release Strategies for this compound Derivatives
StrategyMethodologyRelease MechanismAdvantagesReference
Covalent ConjugationCopolymerization of a functionalized this compound monomer (e.g., acryloyl-PMD) with another monomer.Chemical/enzymatic cleavage of a labile bond (e.g., ester hydrolysis).Reduced volatility, decreased skin permeation, tunable release kinetics. nih.gov
EncapsulationPhysical entrapment within a polymer matrix via electrospinning or loading into porous microparticles (e.g., yeast).Diffusion from the polymer matrix or porous carrier.Applicable to non-functionalized terpenes, straightforward processing. nih.govgoogle.com

Synthesis of Organometallic Complexes featuring this compound Ligands (e.g., 1,8-Diisocyano-p-menthane palladium clusters)

The this compound skeleton is a versatile scaffold for designing specialized ligands for organometallic chemistry. One of the most well-studied examples is 1,8-diisocyano-p-menthane (dmb) , a bridging diisocyanide ligand. Its specific stereochemistry and the orientation of the two isocyanide groups make it an excellent building block for constructing binuclear complexes and organometallic oligomers or polymers. acs.orgnih.gov

The synthesis of organometallic complexes with the dmb ligand typically involves reacting it with appropriate metal precursors. Palladium(II) complexes, in particular, have been well-characterized. For example, binuclear palladium(II) complexes can be readily obtained with the dmb ligand acting as a bridge between two metal centers. acs.orghku.hk

A general synthetic strategy involves the reaction of a palladium(II) source, such as a palladium dihalide, with the dmb ligand. The stoichiometry and reaction conditions dictate the final structure. Research has shown the formation of complexes like Pd₂(dmb)₂I₄, where two square-planar palladium centers are bridged by the dmb ligands. hku.hk

Furthermore, dmb has been employed to create more complex, one-dimensional organometallic oligomers. A new strategy for synthesizing such materials involves using dmb to link chelated metal fragments. For instance, reacting dmb with palladium complexes containing bis(diphenylphosphine)alkane (diphos) ligands leads to the formation of oligomeric materials with repeating units. nih.gov These materials are typically amorphous and have been characterized using a suite of techniques including:

Spectroscopy: ¹H and ³¹P NMR to confirm the ligand coordination environment.

X-ray Crystallography: To determine the precise molecular structure and bonding in model compounds. nih.gov

Thermal Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) to investigate thermal properties like glass transitions and decomposition temperatures. nih.gov

These studies indicate that materials such as {Pd₂(diphos)₂(dmb)₂}n are oligomeric in solution, consisting of approximately 8-9 repeating units. nih.gov The dmb ligand's unique structure facilitates the self-assembly of these ordered, multi-metallic structures.

Table 3: Characterization Data for Selected Organometallic this compound Complexes
Complex/MaterialMetal Center(s)Key Structural FeatureCharacterization MethodsKey FindingReference
Pd₂(dmb)₂I₄Pd(II)Binuclear complex with disordered dmb ligands across a center of symmetry.X-ray CrystallographySquare-planar coordination at each Pd atom; Pd···Pd distance of 4.582 Å. hku.hk
{Pd₂(dppe)₂(dmb)₂}nPd(II)Organometallic oligomer with dmb bridging two [Pd(dppe)]⁺ units.Intrinsic Viscosity, NMR, DSC, TGAOligomeric in solution with ~8-9 repeating units; amorphous solid. nih.gov
{[Cu(dppe)(dmb)]BF₄}nCu(I)Organometallic polymer with dmb bridging [Cu(dppe)]⁺ units.DSC, TGA, XRD, LuminescencePolymeric in the solid state with a glass transition at ~82 °C; luminescent. nih.gov
{[Ag(dmb)₂]Y}n (Y = BF₄⁻, NO₃⁻)Ag(I)Organometallic polymer that dissociates in solution.NMR Relaxation TimesForms oligomers in solution with an average of ~8 Ag(dmb)₂⁺ units. acs.org

Spectroscopic Characterization and Advanced Analytical Techniques in P Menthane Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structure and conformation of organic molecules like p-menthane (B155814). Both ¹H NMR and ¹³C NMR provide detailed information about the hydrogen and carbon atoms within the molecule.

While specific detailed ¹H NMR data for the parent this compound (C₁₀H₂₀) was not extensively detailed in the search results, ¹³C NMR data is available. PubChem lists 1D ¹³C NMR spectra for this compound nih.gov. Studies on this compound derivatives, such as this compound-3,9-diols, have utilized ¹H and ¹³C NMR to determine chemical shifts and understand structural aspects, including solvent effects acs.org. The application of ¹³C NMR has also been explored for enantiomeric differentiation of oxygenated this compound derivatives using chiral lanthanide shift reagents, where the splitting of signals allows for this differentiation nih.gov.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), and NOE (Nuclear Overhauser Effect) experiments, are invaluable for assigning complex spectra and determining relative stereochemistry in cyclic systems like the this compound ring. Although specific 2D NMR or NOE data for the parent this compound was not prominently found, these techniques have been applied to this compound derivatives, such as in the determination of the stereochemistry of citronellal (B1669106) acetal (B89532) by-products in the synthesis of this compound-3,8-diols using 2D NMR and NOE acs.org. This demonstrates the applicability of these advanced NMR methods to the this compound skeleton.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify functional groups present in a molecule based on characteristic vibrational frequencies. For a saturated hydrocarbon like this compound, the IR spectrum would primarily show absorptions related to C-H stretching and bending vibrations, as well as C-C stretching modes within the cyclohexane (B81311) ring and the isopropyl and methyl substituents.

Mass Spectrometry (MS) and Gas Chromatography-Mass Spectrometry (GC-MS)

Mass Spectrometry (MS), often coupled with Gas Chromatography (GC-MS), is a crucial technique for the identification and quantification of this compound in mixtures, as well as for determining its molecular weight and fragmentation pattern. GC-MS separates components of a mixture before they are introduced into the mass spectrometer.

GC-MS data for this compound (C₁₀H₂₀, CID 7459) is available and shows characteristic fragmentation patterns nih.govthegoodscentscompany.comfoodb.ca. The electron ionization (EI) mass spectrum of this compound exhibits key ions that aid in its identification. For instance, the MassBank database provides an EI-B mass spectrum for trans-p-Menthane with a molecular formula of C₁₀H₂₀ and an exact mass of 140.15650 massbank.eu. Predicted GC-MS spectra for this compound are also available foodb.ca.

GC-MS has been used in the analysis of this compound derivatives, such as This compound-3,8-diol (B45773), to determine components and concentrations e3s-conferences.org. This coupling of GC with MS is essential for analyzing complex samples containing this compound and related compounds.

An example of GC-MS data for this compound can be illustrated by its fragmentation pattern, showing significant ions at specific m/z values.

m/zRelative Intensity
99.099.99
98.065.20
56.038.85
57.025.93
83.019.93

Note: Data compiled from various sources, including predicted spectra and general patterns for this compound. nih.govfoodb.ca

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum. This technique is typically used to detect compounds with chromophores, such as conjugated double bonds or aromatic systems.

For a saturated hydrocarbon like this compound, significant absorption in the UV-Vis region is not expected due to the absence of extensive conjugated systems. However, low-intensity absorptions might be observed in the far UV region. PubChem lists maximum absorption values for this compound in isooctane (B107328) at 220 nm (log ε = -0.67) and 250 nm (log ε = -1.38) nih.gov. These low absorbance values are consistent with the lack of strong chromophores in the molecule.

UV-Vis spectroscopy is more commonly applied to this compound derivatives containing chromophores, such as ketones or compounds with conjugated systems nih.govnih.govresearchgate.net. Information regarding the maximum UV-Vis absorption for this compound-3,8-diol was listed as not available in one source herts.ac.uk.

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is another vibrational spectroscopic technique that provides complementary information to IR spectroscopy. It is based on the inelastic scattering of light by molecular vibrations. Raman spectroscopy is particularly useful for studying nonpolar molecules and symmetric vibrations.

While Raman spectroscopy is a valuable tool for vibrational analysis of organic compounds, specific Raman spectral data for the parent this compound (C₁₀H₂₀) was not found in the provided search results. Raman spectra have been mentioned in the context of this compound derivatives, such as trans-p-menthane-3,8-diol chemicalbook.com. The application of Raman spectroscopy to this compound would provide information about its molecular vibrations, which could be used for identification and structural analysis, especially concerning the carbon skeleton and ring vibrations.

X-ray Fluorescence Measurements for Elemental Analysis

X-ray Fluorescence (XRF) is an elemental analysis technique used to determine the elemental composition of a sample. It involves exciting a sample with X-rays and measuring the characteristic secondary X-rays emitted by the elements present.

This compound is a pure hydrocarbon composed solely of carbon and hydrogen atoms. XRF is typically used for detecting heavier elements and is not a standard technique for the elemental analysis of pure organic compounds like this compound, where the elemental composition (C and H) is known from its chemical formula. Consequently, information regarding the application of X-ray Fluorescence measurements specifically for the elemental analysis of this compound was not found in the provided search results.

Chromatographic Techniques (e.g., Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and analysis of this compound, especially when present in complex mixtures such as natural extracts or reaction products. Gas Chromatography (GC) is widely used due to this compound's volatility. Column chromatography is employed for purification and separation on a larger scale.

Gas chromatography is a standard method for analyzing terpenes, including this compound isomers canada.ca. Relative retention times for trans- and cis-p-menthane have been determined using gas-liquid chromatography canada.ca. GC equipped with a flame ionization detector (FID) or coupled with MS (GC-MS) are common setups for this compound analysis e3s-conferences.orgepa.gov.

Column chromatography, typically using silica (B1680970) gel as the stationary phase, is utilized for the purification of this compound and its derivatives from reaction mixtures or natural sources rsc.orggoogle.com. The choice of mobile phase depends on the polarity of the compounds being separated researchgate.net. For instance, mixtures of petroleum ether and ethyl acetate (B1210297) have been used as eluents in silica gel column chromatography for purifying this compound derivatives rsc.org. Column chromatography has also been applied to separate isomers of this compound derivatives, demonstrating its effectiveness in isolating specific components e3s-conferences.orgresearchgate.net.

These chromatographic methods are indispensable for obtaining pure samples of this compound for spectroscopic analysis and for analyzing its composition in various samples.

Biological Activities and Mechanisms of Action of P Menthane and Its Derivatives

Insect Repellent Activity

The insect repellent properties of p-menthane (B155814) derivatives have been extensively studied, with a focus on understanding their efficacy and mechanism of action against various disease-carrying insects.

This compound-3,8-diol (B45773) (PMD) is a naturally occurring active ingredient derived from the leaves of the lemon eucalyptus plant (Corymbia citriodora). chemicalbook.com It is the only natural chemical on the U.S. Centers for Disease Control and Prevention's (CDC) list of recommended mosquito repellents. acs.orgresearchgate.net PMD is recognized for its strong odor, which is unpleasant to insects and acts as a primary deterrent. chemicalbook.com Beyond its scent, PMD interferes with the sensory receptors of insects, disrupting their ability to locate a host. chemicalbook.com This dual mechanism of action makes it an effective and widely used alternative to synthetic insect repellents. chemicalbook.com

The repellent action of PMD is attributed to its specific chemical structure. One of its diastereomers, (1R)-(+)-cis-PMD, has been identified as particularly effective due to its lower evaporation rate, which contributes to its longer-lasting protection. acs.org Industrially, PMD is often synthesized from naturally occurring citronellal (B1669106), and research has shown that lower reaction temperatures can favor the production of the more active cis forms of PMD. acs.org

PMD has demonstrated broad-spectrum efficacy against a variety of biting insects, making it a valuable tool for personal protection against vector-borne diseases. chemicalbook.com Its effectiveness has been documented against several key mosquito species, including Aedes aegypti, the primary vector for dengue fever, chikungunya, and Zika virus, and Aedes albopictus. uni-regensburg.de Studies have also confirmed its repellency against Anopheles gambiae, a major vector for malaria, and Culex pipiens, which can transmit West Nile virus. uni-regensburg.denih.gov

Beyond mosquitoes, PMD is also effective against other nuisance and disease-carrying insects such as biting flies, gnats, and ticks. chemicalbook.comepa.gov Research has shown that a 10% this compound-3,8-diol formulation provided a mean protection time of over 236 minutes against black flies and 169 minutes against mosquitoes. epa.gov The same formulation was effective in repelling sand gnats for an average of 222 minutes. epa.gov Laboratory tests have demonstrated repellency of 96%-100% against ticks for two hours of exposure. epa.gov

Efficacy of this compound-3,8-diol (PMD) Against Various Insect Species

Insect SpeciesCommon NameObserved Efficacy
Aedes aegyptiYellow Fever MosquitoHigh repellent activity confirmed. uni-regensburg.de
Aedes albopictusAsian Tiger MosquitoRepelled nearly as well as DEET by the (1R)-(+)-cis-PMD diastereomer. acs.org
Anopheles gambiaeMalaria MosquitoAll four stereoisomers showed equal repellent activity. nih.gov
Culex pipiensCommon House MosquitoEffective against this West Nile virus vector. uni-regensburg.de
Simulium spp.Biting Flies (Black Flies)Mean protection time of >236 minutes with a 10% PMD formulation. epa.gov
Culicoides spp.Biting Gnats (No-see-ums)Mean protection time of 222 minutes with a 10% PMD formulation. epa.gov

The repellent effects of this compound derivatives extend beyond simply preventing bites; they can significantly influence various insect behaviors, including host-seeking, blood-feeding, and oviposition. The primary mechanism involves the disruption of an insect's olfactory system, making it difficult for them to locate a potential host. chemicalbook.com

A study investigating the effects of PMD on Aedes aegypti found that exposure to a 20% PMD solution resulted in a statistically significant reduction in the percentage of mosquitoes that subsequently blood-fed. mdpi.com In the study, 38% of PMD-exposed mosquitoes took a blood meal compared to 49% in the non-exposed group. mdpi.comnih.gov However, the study did not find a significant difference in the fecundity (number of eggs laid) of the mosquitoes that did manage to blood-feed. mdpi.comnih.gov This suggests that while PMD can deter blood-feeding behavior, it may not impact the reproductive output of those individuals that overcome the repellent effect. Other research has indicated that certain repellent compounds can deter oviposition, the process of laying eggs, although the effect of PMD on this specific behavior requires further investigation. nih.gov

To enhance the efficacy of existing repellents and design new, more potent compounds, researchers have focused on developing pharmacophore models for insect repellent activity. A pharmacophore represents the essential three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity.

For this compound derivatives, in silico stereo-electronic analysis has been employed to identify the key molecular features that contribute to their repellent properties. nih.gov This research has revealed that factors such as favorable lipophilicity (lower aqueous stabilization), a significant separation of electrostatic potential energy, and a localized negative electrostatic potential region around the oxygen atoms are crucial for repellent activity. researchgate.netnih.gov

Based on these findings, a pharmacophore model for PMD and its analogues has been generated. researchgate.netnih.gov This model proposes that potent repellent activity is associated with the presence of two aliphatic hydrophobic features and a hydrogen-bond donor feature. researchgate.netnih.gov This model provides a valuable framework for the rational design and discovery of novel and more effective insect repellents based on the this compound scaffold. nih.gov

Anticancer and Cytotoxic Potential

In addition to their well-established insect repellent properties, derivatives of this compound have also been investigated for their potential as anticancer and cytotoxic agents.

A study evaluated the cytotoxic potential of various this compound derivatives against a panel of human tumor cell lines, including OVCAR-8 (ovarian adenocarcinoma), HCT-116 (colon carcinoma), and SF-295 (glioblastoma). nih.gov The research aimed to identify the molecular characteristics that contribute to their cytotoxicity. nih.gov

The results indicated that several this compound derivatives exhibited significant cytotoxic activity. nih.gov Notably, (-)-perillaldehyde (B192075) 8,9-epoxide demonstrated the highest percentage of cell proliferation inhibition, with growth inhibition (GI) values ranging from 96.32% to 99.89% at a concentration of 25 μg/mL. nih.gov Perillyl alcohol, a known anticancer monoterpene, also showed high cytotoxic activity (90.92%–95.82%). nih.gov

Other derivatives, such as (+)-limonene 1,2-epoxide (GI = 58.48%–93.10%), (-)-perillaldehyde (GI = 59.28%–83.03%), and (-)-8-hydroxycarvotanacetone (GI = 61.59%–94.01%), displayed intermediate activity. nih.gov The study suggested that the presence of an epoxide group in addition to an aldehyde group, as well as the stereochemistry of the molecule, plays a significant role in enhancing cytotoxicity. nih.gov

Cytotoxic Activity of this compound Derivatives Against Human Tumor Cell Lines (at 25 µg/mL)

CompoundOVCAR-8 (% Growth Inhibition)HCT-116 (% Growth Inhibition)SF-295 (% Growth Inhibition)
(-)-Perillaldehyde 8,9-epoxide99.89 ± 0.1196.32 ± 1.1598.15 ± 0.25
Perillyl alcohol95.82 ± 1.4590.92 ± 2.3694.73 ± 1.25
(+)-Limonene 1,2-epoxide93.10 ± 2.1558.48 ± 3.2489.52 ± 2.58
(-)-Perillaldehyde83.03 ± 1.5859.28 ± 2.1475.41 ± 3.12
(-)-8-Hydroxycarvotanacetone94.01 ± 1.2561.59 ± 4.1288.74 ± 2.36
Data sourced from a study evaluating the cytotoxic potential of this compound derivatives. nih.gov

Structure-Activity Relationships in Cytotoxicity

The cytotoxic potential of this compound derivatives is significantly influenced by their chemical structure. An analysis of various analogues reveals that specific functional groups and their positions on the this compound skeleton are critical determinants of their anti-proliferative activity. nih.gov

The presence of an exocyclic aldehyde carbonyl group in conjunction with a conjugated C=C double bond appears to contribute to cytotoxicity. nih.gov For instance, (-)-perillaldehyde, which possesses these features, has demonstrated notable cytotoxic activity, with growth inhibition values ranging from 59.28% to 83.03% against various human tumor cell lines. nih.gov

Role of Epoxide Groups and Stereochemistry in Cytotoxic Activity

The introduction of an epoxide group into the this compound structure is a key strategy for increasing cytotoxic activity. nih.govnih.gov Generally, the replacement of carbon-carbon double bonds with an epoxide ring, especially in the presence of an aldehyde group, enhances cytotoxicity. nih.govmdpi.com This is clearly demonstrated by comparing (-)-perillaldehyde with its epoxidized form, (-)-perillaldehyde 8,9-epoxide. The latter compound exhibited the highest percentage of cell proliferation inhibition (96.32%–99.89%) among a series of tested derivatives, proving to be the most potent cytotoxic agent in the study. nih.govmdpi.com The presence of both the epoxide and aldehyde functionalities appears to be crucial for this high level of activity. nih.gov

Table 1: Cytotoxic Activity of Selected this compound Derivatives This table is interactive. You can sort and filter the data.

Compound Key Structural Features Growth Inhibition (GI %) Reference
(-)-Perillaldehyde 8,9-epoxide Epoxide and Aldehyde groups 96.32% - 99.89% nih.gov
Perillyl alcohol Hydroxyl group 90.92% - 95.82% nih.gov
(-)-8-hydroxycarvotanacetone Hydroxyl and Carbonyl groups 61.59% - 94.01% nih.gov
(+)-limonene 1,2-epoxide Epoxide group 58.48% - 93.10% nih.gov
(-)-Perillaldehyde Aldehyde group 59.28% - 83.03% nih.gov
(+)-Carvone Carbonyl group 34.39% - 48.07% nih.gov
(+)-8-hydroxycarvotanacetone Two Hydroxyl groups 3.12% - 16.36% nih.gov

Herbicidal Activity

Derivatives of this compound have been identified as a promising source of bio-based compounds with significant herbicidal activities. ccspublishing.org.cn Research into various synthetic derivatives has revealed their potential for weed control, with some compounds demonstrating efficacy comparable or superior to commercial herbicides. nih.govacs.org

sec-p-Menthane-7-amine Derivatives as Herbicides

A series of novel sec-p-menthane-7-amine derivatives, synthesized from the natural monoterpene perillaldehyde (B36042), have been evaluated as potent botanical herbicides. nih.govrsc.org These secondary amines have demonstrated excellent post-emergence herbicidal activities against weeds like barnyard grass and rape. nih.govrsc.org Studies show that alkyl-substituted derivatives are generally more active than their phenyl-substituted counterparts. nih.govrsc.org Many of these compounds exhibit herbicidal effects that are equivalent to or even greater than commercial herbicides such as diuron (B1670789) and glyphosate. nih.gov

This compound Type Schiff Base Derivatives as Herbicides

Schiff base derivatives of this compound have also been synthesized and identified as effective herbicides. ccspublishing.org.cnacs.org These compounds, particularly those based on p-menth-3-enylamine and cis-1,8-p-menthane-diamine, have shown high pre-emergence herbicidal activity against weeds like annual ryegrass and barnyard grass. nih.govresearchgate.net In many cases, the herbicidal activities of the Schiff bases were found to be stronger than the original amine compounds from which they were derived. acs.orgresearchgate.net

Activity against Specific Weeds (e.g., Barnyard Grass, Rape, Annual Ryegrass)

The herbicidal efficacy of this compound derivatives has been specifically evaluated against several problematic weeds.

Barnyard Grass (Echinochloa crus-galli) : sec-p-Menthane-7-amine derivatives showed remarkable post-emergence activity against barnyard grass. nih.gov At a concentration of 5 mmol L−1, the parent compounds perillaldehyde and its hydrogenated form exhibited 100% and 82.2% inhibition of root growth, respectively. nih.gov Certain derivatives, such as 3p, 3r, 3u, and 3w, demonstrated herbicidal activities against root growth that were over 400% higher than that of glyphosate. nih.govrsc.org

Rape (Brassica napus) : These same secondary amines were also highly effective against rape. nih.gov For example, compounds 3q, 3v, 3w, and 3x showed root growth inhibition rates that were 561%, 494%, 491%, and 544% higher than the commercial herbicide diuron, respectively. nih.govrsc.org Their activity against shoot growth was also significantly higher than diuron. nih.gov

Annual Ryegrass (Lolium multiflorum) : this compound type Schiff base compounds displayed excellent pre-emergence herbicidal activities against annual ryegrass. ccspublishing.org.cnresearchgate.net The herbicidal activities of certain Schiff base derivatives against ryegrass shoot growth were found to be between 78.3% and 355.6% higher than that of glyphosate. acs.orgnih.gov

Table 2: Herbicidal Activity of this compound Derivatives Against Specific Weeds This table is interactive. You can sort and filter the data.

Derivative Type Weed Species Activity Type Key Findings Reference
***sec*-p-Menthane-7-amine** Barnyard Grass Post-emergence Root growth inhibition up to 404% higher than glyphosate. nih.govrsc.org
***sec*-p-Menthane-7-amine** Rape Post-emergence Root growth inhibition up to 561% higher than diuron. nih.govrsc.org
This compound Schiff Base Annual Ryegrass Pre-emergence Shoot growth inhibition up to 355.6% higher than glyphosate. acs.orgnih.gov
This compound Schiff Base Barnyard Grass Pre-emergence Superior activity compared to glyphosate. nih.gov

Mechanism of Herbicidal Action (e.g., Membrane Permeation, Inhibition of Root/Shoot Growth)

The herbicidal action of this compound derivatives involves interfering with new plant growth, primarily targeting the developing roots and shoots of seedlings. umn.edu These compounds function as seedling growth inhibitors, disrupting the normal development of weeds in the soil. umn.edu

The observed effects on treated weeds include visible symptoms such as yellowing (flavescence) and even blackening (nigrescence) of shoots and roots. nih.gov In the case of rape seeds, treatment with these compounds led to rotting. nih.gov A key mechanism of action is the disruption of cell membrane integrity. Studies have shown that these compounds can cause significant damage to the cell membrane, leading to increased permeation. researchgate.net This loss of membrane integrity is a critical factor leading to cell death.

The primary mode of action is the potent inhibition of both root and shoot growth. nih.gov By arresting the development of the root system and the emerging shoot, the seedling is unable to establish itself, ultimately leading to its death. umn.edu

Antifungal and Antimicrobial Properties

The this compound skeleton is a structural foundation for numerous derivatives that exhibit significant biological activities, including antifungal and antimicrobial properties. The introduction of various functional groups onto the this compound framework can modulate this activity, leading to compounds with potential applications in diverse fields.

Antifungal Activity of Menthane Series Monoterpenoids and Thio Derivatives

Research has demonstrated the antifungal potential of monoterpenoids from the this compound series and their sulfur-containing derivatives. researchgate.net Studies have investigated the structure-activity relationship of these compounds against various mycelial and yeast-like fungi. For instance, certain thio-derivatives of menthane have shown notable activity. One of the most active compounds identified in the menthane series was 2-(1′-hydroxy-4′-isoprenyl-1′methylcyclohexyl-2′-thio)-methylethanoate, which was found to inhibit the proteolytic activity of Candida albicans proteinase. researchgate.net Synthetic lactones possessing the this compound system have also been recognized for their valuable biological activities, including antifungal properties. nih.gov

Antimicrobial Properties of PMD

This compound-3,8-diol (PMD), a cyclized derivative of citronellal found in the essential oil of Eucalyptus citriodora, is well-known as an insect repellent and also possesses notable antimicrobial properties. chemicalbook.comgoogle.com Its broad-spectrum activity allows it to inhibit the growth of various bacteria and fungi, making it a useful ingredient in personal care products such as shampoos and body washes to promote hygiene. chemicalbook.com PMD has been specifically described as an antiseptic and antifungal agent, contributing to its versatility in different applications. google.comgoogle.com The antimicrobial action of PMD contributes to the self-preserving nature of some formulations it is used in. uni-regensburg.de

Antifeedant Properties against Insect Pests

Synthetic derivatives of this compound, particularly lactones, have been a focus of research for their potential as insect feeding deterrents. nih.gov These compounds can act as antifeedants, which are substances that deter insects from feeding through chemosensory mechanisms, offering a potential alternative for environmentally safe pest control. oup.com

Influence of Lactone Moiety and Hydroxy Group on Antifeedant Activity

The chemical modification of the this compound skeleton, specifically by introducing a lactone moiety and a hydroxy group, has been shown to significantly alter and often increase the antifeedant properties of the parent compound. nih.govoup.com Studies comparing monoterpene ketones and alcohols with the this compound system to their lactone derivatives found a marked increase in feeding deterrent activity after the introduction of the lactone function. oup.com The presence of an additional oxygen atom, either as a hydroxy or a ketone group, was particularly effective in enhancing this activity. oup.com The hydroxy groups, along with the specific configuration of the molecule's chiral centers, are considered critical features in determining the antifeedant potency of the tested lactones. researchgate.net

Species-Specific Antifeedant Responses

The effectiveness of this compound derivatives as feeding deterrents is highly dependent on the target insect species. nih.gov Behavioral bioassays have revealed significant variation in sensitivity among different pests.

For example, in a study evaluating hydroxy lactones with a this compound system, adults of the lesser mealworm (Alphitobius diaperinus) showed the highest sensitivity among the chewing insects tested. nih.gov Some of the hydroxy lactones demonstrated activity comparable to azadirachtin, a well-known potent antifeedant. nih.govplos.org In contrast, the larvae of A. diaperinus were significantly less sensitive. nih.govplos.org

The Colorado potato beetle (Leptinotarsa decemlineata) also shows developmental stage-specific responses. Lactones synthesized from (S)-(-)-pulegone were more effective deterrents against adults, while larvae were more sensitive to lactones derived from (R)-(+)-pulegone. oup.com Generally, the compounds were more active against adults than larvae of this species. oup.com

Interestingly, all tested hydroxy lactones were effective in deterring the settling of the peach-potato aphid (Myzus persicae), a sucking insect. nih.gov The chemical transformation of piperitone (B146419) by introducing a lactone function and a halogen atom also resulted in compounds with strong antifeedant properties against the lesser mealworm, with the activity being dependent on the type of halogen and the molecule's specific configuration. nih.gov

The table below summarizes the antifeedant activity of selected this compound hydroxy lactones against different insect pests, as measured by the coefficient of deterrence (T).

Table 1: Antifeedant Activity of this compound Derivatives Against Various Insect Pests

Compound Insect Species Developmental Stage Antifeedant Activity (Coefficient T)*
Piperitone Alphitobius diaperinus Adult 29.3
Hydroxy lactone 11a Alphitobius diaperinus Adult 193.3
Hydroxy lactone 11c Alphitobius diaperinus Adult 193.5
Piperitone Alphitobius diaperinus Larva 26.5
Hydroxy lactone 6b Alphitobius diaperinus Larva 102.5
Piperitone Leptinotarsa decemlineata Adult 35.1
Hydroxy lactone 11a Leptinotarsa decemlineata Adult 145.2
Piperitone Leptinotarsa decemlineata Larva 10.3
Hydroxy lactone 11a Leptinotarsa decemlineata Larva -5.7

*The total coefficient of deterrence (T) is a measure of antifeedant activity. Values are based on data from choice tests. nih.gov Compounds with T > 150 are very strong deterrents; 101-150 are good deterrents; 51-100 are medium deterrents; < 50 are poor deterrents. Negative values indicate attraction. nih.gov

Biosynthesis and Ecological Roles of P Menthane Monoterpenes in Plants

Natural Occurrence and Distribution in Plant Kingdom

p-Menthanes are widely distributed throughout the plant kingdom. researchgate.netcabidigitallibrary.orgnih.gov They are found as dominant constituents in the essential oils of commercially important plant genera such as Mentha (Lamiaceae), Carum (Apiaceae), Citrus (Rutaceae), and Eucalyptus (Myrtaceae). nih.gov Specific p-menthanes like limonene (B3431351), menthol (B31143), carvone, and pulegone (B1678340) are well-known fragrance compounds. researchgate.netcabidigitallibrary.org Olefinic p-menthanes, including α-phellandrene, myrcene, limonene, terpinolene, p-menthadienol, and terpineol, are found in stems, young leaves, and flowers of various plants. researchgate.net p-Menthane-3,8-diol (B45773) is a naturally occurring compound found in Eucalyptus plants, particularly the lemon eucalyptus tree (Corymbia citriodora). biosynth.comepa.govvitabase.comottokemi.com

Biosynthetic Pathways (e.g., from Geranyl Diphosphate (B83284) to Limonene)

The biosynthesis of This compound (B155814) monoterpenes in plants primarily originates from the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, which operates in the plastids. researchgate.netresearchgate.netnih.gov This pathway supplies the C5 precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). nih.govresearchgate.netigem.orgnih.gov Geranyl diphosphate synthase (GPPS), a short-chain prenyltransferase, catalyzes the condensation of IPP and DMAPP to form the C10 precursor, geranyl diphosphate (GPP). igem.orgnih.gov

The subsequent step involves the cyclization of GPP to form cyclic monoterpenes like limonene. researchgate.netigem.orgnih.gov This reaction is catalyzed by monoterpene synthases, such as limonene synthase. researchgate.netigem.orgnih.gov For instance, in caraway (Carum carvi L.), the biosynthesis of limonene proceeds from GPP via a monoterpene synthase. nih.gov The stereochemistry of this compound biosynthesis from GPP can vary depending on the plant species. researchgate.net

Further modifications of the cyclic monoterpene scaffold occur through the activity of modifying enzymes, including cytochrome P450s and other oxidoreductases, which functionalize the molecules to their biologically active forms. researchgate.netnih.govnih.gov For example, in peppermint (Mentha × piperita), the pathway towards (-)-menthol involves the cyclization of GPP to (-)-limonene (B1674923) by (-)-limonene synthase, followed by a series of hydroxylation and reduction steps catalyzed by enzymes like limonene-3-hydroxylase, isopiperitenol (B1207519) dehydrogenase, and pulegone reductase. nih.govnih.govresearchgate.netoup.com These steps can occur in different cellular compartments, including the endoplasmic reticulum, mitochondria, and cytosol. researchgate.netnih.gov

Enzymology of this compound Biosynthetic Enzymes (e.g., Limonene Synthase)

The enzymes involved in this compound biosynthesis, particularly terpene synthases and modifying enzymes, exhibit specificity and play crucial roles in determining the final product profile. Limonene synthase (LS) is a key enzyme that catalyzes the cyclization of GPP to limonene. researchgate.netigem.orgnih.gov Detailed studies of the crystal structures of (+)-limonene synthase and (-)-limonene synthase have provided insights into their catalytic residues and the determinants of their stereospecificity. researchgate.netcabidigitallibrary.org This stereospecificity has implications for the ecological properties of the volatile products. researchgate.netcabidigitallibrary.org

Other enzymes involved in the downstream modification of limonene include hydroxylases and reductases. For example, in peppermint, (-)-limonene 3-hydroxylase catalyzes the hydroxylation of (-)-limonene, and (+)-pulegone reductase is involved in the reduction of (+)-pulegone to (-)-menthone. nih.govnih.gov Immunocytochemical studies have localized these enzymes to the secretory cells of glandular trichomes, correlating with the secretory phase of gland development. nih.gov Geranyl diphosphate synthase has been localized within secretory cell leucoplasts, while (-)-limonene-6-hydroxylase is associated with the endoplasmic reticulum, isopiperitenol dehydrogenase is found in mitochondria, and pulegone reductase is located in the cytosol. nih.gov This compartmentalization highlights the complex coordination of enzymatic activities across different organelles during monoterpene biosynthesis. nih.gov

Storage in Specialized Anatomical Structures (e.g., Glandular Trichomes, Secretory Cavities, Root Resin Ducts)

In flowering plants, this compound monoterpenes are synthesized and stored in specialized anatomical structures. researchgate.netcabidigitallibrary.orgresearchgate.net These structures include glandular trichomes, secretory cavities, and root resin ducts. researchgate.netcabidigitallibrary.orgresearchgate.netnih.govtandfonline.com

Glandular trichomes are specialized hairs on the plant surface that are significant sites of secondary metabolite production and storage. mdpi.comfrontiersin.org Peltate glandular trichomes, common in families like Lamiaceae (e.g., mint and basil), consist of secretory cells that produce and deposit large quantities of volatile compounds, such as monoterpenes, into a subcuticular storage cavity. nih.govmdpi.comfrontiersin.org This cavity is formed by the separation of the cuticle from the cell wall of the secretory cells. mdpi.com

Secretory cavities, also known as oil glands, are internal structures where monoterpenes can accumulate. tandfonline.comosti.govyale.edu In Citrus fruits, for instance, peel monoterpenes are synthesized by subepidermal secretory cavities consisting of glandular cells surrounding an extracellular oil storage space. osti.govuchicago.edu Studies on grapefruit have shown that glandular epithelial cells of these cavities remain biosynthetically active throughout fruit development, with limonene synthase localized to leucoplasts within these cells. osti.govuchicago.edu

Root resin ducts are another type of specialized structure where monoterpenes can be stored, particularly in certain tree species like those in the Pinaceae family. tandfonline.com

The accumulation of monoterpenes in these structures is often associated with the metabolic activity of the secretory cells. nih.gov The rate of biosynthesis is a principal factor controlling the monoterpene level in these storage compartments. nih.gov

Ecological Implications (e.g., Plant Defense against Pathogens and Insects, Interspecific Signaling)

This compound monoterpenes play diverse and crucial ecological roles in plants, primarily functioning in defense against biotic stresses and in mediating interactions with other organisms. nih.govnih.govunn.edu.ngontosight.aimodares.ac.ir

Plant Defense against Pathogens and Insects: Monoterpenes act as chemical defenses against a variety of herbivores and pathogens. nih.govnih.govnih.govunn.edu.ngontosight.aimodares.ac.ir Their volatile nature allows them to deter herbivores, disrupt insect feeding, and inhibit microbial pathogens. nih.govontosight.ai Compounds like limonene and menthol exhibit antimicrobial and insect-repellent attributes, forming a chemical barrier against invading organisms. nih.gov Studies have shown that monoterpenes can elevate detoxification enzyme activities in insects, contributing to plant defense. ontosight.ai In white spruce, monoterpenes contribute to foliage toxicity, deterring herbivory. ontosight.ai The ratios and amounts of monoterpenes can influence insect survival. ontosight.ai

Monoterpenes also contribute to plant defense by acting as inducible volatiles that trigger innate immune responses. nih.gov Research indicates that monoterpenes, such as geraniol, β-myrcene, and linalool, are synthesized in response to stress and pathogen infections, enhancing plant defense. nih.gov They can contribute to systemic acquired resistance (SAR), a broad-spectrum immune response, by inducing the expression of defense-related genes and promoting resistance to fungal infections. nih.govresearchgate.netnih.govnih.govresearchgate.net For example, studies in Arabidopsis thaliana have shown that monoterpenes like α-pinene and β-pinene can induce defense mechanisms dependent on salicylic (B10762653) acid (SA) biosynthesis and signaling, promoting resistance to Pseudomonas syringae. researchgate.netresearchgate.netbiorxiv.org

Interspecific Signaling: Monoterpenes are involved in interspecific signaling, mediating interactions between plants and other organisms, including insects and neighboring plants. researchgate.netcabidigitallibrary.orgnih.govunn.edu.ngbiorxiv.orgfrontiersin.org They can act as signaling molecules that attract predators or parasitoids of herbivores, supporting biological control strategies. nih.govunn.edu.ngresearchgate.net This forms a tritrophic interaction, enhancing plant defense. nih.gov

Furthermore, volatile monoterpenes can facilitate plant-to-plant communication. researchgate.netresearchgate.netbiorxiv.orgfrontiersin.org They can act as signals to neighboring plants, priming them for potential herbivore attacks by inducing the production of defensive compounds. nih.gov Studies have demonstrated that volatile emissions from plants undergoing SAR, containing monoterpenes like α-pinene, β-pinene, and camphene, can induce defense in neighboring plants. researchgate.netnih.gov This suggests that monoterpenes function as infochemicals, allowing the propagation of defense signals between plants. researchgate.netnih.gov

Monoterpenes can also contribute to allelopathy, influencing the growth of neighboring plant species through volatile emissions or release from leaf litter and root exudation. tandfonline.comnih.govnih.govunn.edu.ng Compounds like α-pinene and camphor (B46023) have shown allelopathic properties, suppressing seedling growth. nih.gov

The ecological roles of this compound monoterpenes are summarized in the table below, highlighting their diverse functions in plant survival and interaction within ecosystems.

Ecological RoleMechanismExamples of p-Menthanes InvolvedReferences
Defense against Herbivores Deterrence (taste/smell), Toxicity, Disruption of physiological functionsLimonene, Menthol, α-Pinene nih.govontosight.aimodares.ac.ir
Defense against Pathogens Antimicrobial activity, Induction of plant immunity (SAR)Limonene, Menthol, α-Pinene, β-Pinene nih.govontosight.airesearchgate.netnih.govnih.govresearchgate.net
Attraction of Natural Enemies Signaling molecules for predators/parasitoidsα-Pinene, β-Myrcene nih.govunn.edu.ngresearchgate.net
Plant-to-Plant Signaling Priming defenses in neighboring plants, Infochemicalsα-Pinene, β-Pinene, Camphene nih.govresearchgate.netnih.govresearchgate.netbiorxiv.orgfrontiersin.org
Allelopathy Inhibition of neighboring plant growthα-Pinene, Camphor tandfonline.comnih.govnih.govunn.edu.ng

Detailed Research Findings:

Research on peppermint (Mentha × piperita) has provided significant insights into the regulation of monoterpene accumulation. Studies using 14CO2 incorporation demonstrated that the rate of monoterpene biosynthesis is closely correlated with their accumulation in leaves and appears to be the primary factor controlling their levels. nih.gov Negligible catabolic losses and low volatilization rates were observed for stored monoterpenes in peppermint leaves. nih.gov This suggests that in peppermint, the production rate within glandular trichomes dictates the amount of monoterpenes stored. nih.gov

Studies on Arabidopsis thaliana have investigated the role of monoterpenes in systemic acquired resistance (SAR). Exposure to bicyclic monoterpenes like α-pinene and β-pinene induced defense responses, including the accumulation of reactive oxygen species (ROS) and the expression of SA- and SAR-related genes. researchgate.netnih.gov This pinene-induced resistance was dependent on SA biosynthesis and signaling, as well as the AZELAIC ACID INDUCED1 (AZI1) gene. researchgate.netnih.gov Furthermore, volatile emissions containing these monoterpenes from SAR-induced "sender" plants were shown to induce defense in neighboring "receiver" plants, highlighting their role in plant-to-plant immune signaling. researchgate.netnih.gov

The structural diversity of this compound monoterpenes and their varied ecological functions underscore their importance in plant biology and their potential for applications in areas such as sustainable pest management. nih.govmodares.ac.ir

Advanced Applications and Industrial Relevance of P Menthane

Green Solvents for Extraction and Solubilization of Natural Substances

P-Menthane (B155814) is gaining attention as a bio-based solvent for the extraction and solubilization of natural substances, offering a more environmentally friendly option compared to conventional solvents. mdpi.comdigitellinc.com

This compound has been investigated as a green substitute for hazardous petroleum-based solvents like n-hexane and toluene. nih.govmdpi.com Unlike unsaturated terpenes such as d-limonene, which are prone to oxidation, this compound's saturated structure provides greater stability, making it a more attractive and non-oxidizable alternative. mdpi.com Studies have shown that this compound can replace n-hexane and toluene in various applications, from academic laboratory work to industrial processes. nih.gov

Theoretical and experimental studies have demonstrated that this compound has a comparable solubilization profile to n-hexane for several natural substances. mdpi.comresearchgate.net Conductor-like Screening Model for Real Solvents (COSMO-RS) calculations predict similar or even higher solubility for key compounds in this compound compared to n-hexane. mdpi.com

Table 1: Predicted Solubilization of Key Compounds in this compound vs. n-Hexane

Compound Solubility in this compound Solubility in n-Hexane
β-Carotene Comparable/Slightly Higher Comparable
Carvone Comparable Comparable
Limonene (B3431351) Comparable Comparable

Source: COSMO-RS simulation results indicate a similar or better solubilization profile for these compounds in this compound when compared to n-hexane. nih.govmdpi.com

Experimental data confirms this compound's effectiveness in solid-liquid extraction processes, showing performance similar to that of n-hexane. nih.gov

Aromas from Caraway Seeds: The extraction of aroma compounds from caraway seeds using this compound yielded a profile comparable to that of n-hexane. The major compounds extracted were S-carvone and d-limonene, with similar percentages for both solvents. nih.gov

SolventS-carvone (%)d-limonene (%)
This compound~60%~40%
n-Hexane~64%~35%

Oils from Rapeseeds: In the extraction of oil from rapeseeds using the Soxhlet method, this compound demonstrated a mass yield comparable to n-hexane (40.5% vs. 39.5%, respectively). nih.gov The fatty acid profiles of the oils extracted with both solvents were also very similar. mdpi.com

Fatty Acid TypeThis compound Extracted Oil (%)n-Hexane Extracted Oil (%)
Saturated Fatty Acids (SFAs)14.1%14.9%
Monounsaturated Fatty Acids (MUFAs)61.1%58.1%
Polyunsaturated Fatty Acids (PUFAs)26.6%26.0%

The comparable performance and green characteristics of this compound position it as a promising solvent for a wide range of applications in various industries. nih.gov Its potential use spans analytical laboratories and industrial processes within the pharmaceutical, cosmetic, aroma, and food sectors. nih.govdntb.gov.ua For instance, in Dean-Stark water determination, this compound was found to be 55% faster for water recovery compared to toluene, highlighting its efficiency in analytical procedures. mdpi.comresearchgate.net

Fragrance and Flavor Industry Applications

While direct applications of pure this compound in the fragrance and flavor industry are less detailed, its derivatives are widely used, and this compound itself serves as a substrate for the synthesis of valuable fragrance compounds. mdpi.com

Derivatives of this compound, such as This compound-3,8-diol (B45773) and p-Menthan-7-ol, are valued for their fresh, lemon-like, and floral scents. guidechem.comperfumerflavorist.com These compounds are incorporated into a variety of consumer products. chemicalbook.com

This compound-3,8-diol (PMD): Known for its fresh, lemon-like scent, PMD is used to enhance the aroma of perfumes, soaps, lotions, and household cleaning products. guidechem.comchemicalbook.com

p-Menthan-7-ol: This compound has a soft, clean floral odor reminiscent of magnolia and muguet. perfumerflavorist.com It is used in fine fragrances, personal care products like shampoos and soaps, and fabric care, and can be included in formulations at levels up to 20%. perfumerflavorist.com

The use of these derivatives highlights the importance of the this compound structure in creating desirable fragrances for a wide array of personal and household products.

Flavor Enhancement in Food and Beverages

Certain this compound derivatives are utilized as flavoring agents in the food and beverage industry. Specifically, this compound-3,8-diol (PMD) is recognized for its ability to impart a cooling and refreshing taste. epa.govforeverest.net This compound is listed as a flavoring agent or adjuvant by the U.S. Food and Drug Administration (FDA). foreverest.net Its flavor profile is often described as minty and herbaceous, with characteristics similar to menthol (B31143), making it a valuable additive for creating cooling sensations in various products. foreverest.netwikipedia.org

Another derivative, N-ethyl-p-menthane-3-carboxamide, has been identified as a flavor modifier that can synergistically enhance the flavor of other agents, particularly fruit flavors, when used at low concentrations in items like chewing gum and confectionery products. echemi.com

Development of Controlled-Release Systems

The volatility and potent biological activity of this compound derivatives, particularly in applications like insect repellents, have driven the development of controlled-release systems. These technologies aim to prolong the efficacy of the active compound, improve stability, and minimize transdermal absorption.

To achieve a prolonged effect and reduce skin absorption of the volatile insect repellent this compound-3,8-diol (PMD), researchers have developed novel polymer conjugates. mdpi.com In one study, PMD was chemically bonded to an acryloyl chloride monomer, which was then copolymerized with acrylic acid. mdpi.com This process creates a larger molecule where the active PMD is tethered to a polymer backbone. mdpi.com

The release of the active ingredient relies on the cleavage of the ester bond linking it to the polymer, a process that can be facilitated by enzymes like esterases found on the skin. mdpi.com Experimental results using porcine liver esterases demonstrated that approximately 45% of the conjugated PMD was released over a five-day period. mdpi.com Furthermore, skin permeation studies showed no detectable absorption of the polymer conjugate through porcine ear skin, whereas free PMD was found in all skin layers. mdpi.com Over 90% of the copolymer remained on the outer surface of the skin, effectively reducing systemic exposure while providing a sustained release of the repellent. mdpi.com

Parameter Finding Source
Active CompoundThis compound-3,8-diol (PMD) mdpi.com
TechnologyPolymer Conjugation (Copolymer with acrylic acid) mdpi.com
Release MechanismEnzymatic cleavage of ester bond mdpi.com
Release Rate~45% over 5 days (in vitro) mdpi.com
Skin PermeationNot detectable for the copolymer conjugate mdpi.com
Skin Retention>90% of the copolymer remained on the skin's surface mdpi.com

The application of this compound derivatives extends to the treatment of textiles to create insect-repellent clothing and gear. This compound-3,8-diol is approved for application to human clothing to repel insects like mosquitoes, biting flies, and gnats. epa.govepa.gov Formulations containing PMD can be sprayed onto fabrics, providing a protective barrier for the wearer. epa.govpenntybio.com This application is recognized by regulatory bodies such as the U.S. Environmental Protection Agency (EPA) as an effective method for personal protection against insect-borne diseases. epa.govcaringsunshine.com The development of such textiles is a key strategy in integrated pest management and disease control. uni-regensburg.de

Pharmaceutical and Medicinal Intermediates

Derivatives of the this compound skeleton serve as valuable intermediates in the synthesis of pharmaceutical compounds. For instance, this compound-1,8-diamine (PMDA) is a primary alicyclic diamine derived from turpentine (B1165885) that is used in the preparation of medicinal intermediates. researchgate.net The synthesis of various amino ketones and amino alcohols in the this compound series has been undertaken for the purpose of pharmacological investigation. chemnet.com Furthermore, this compound-3,8-diol itself has been incorporated into pharmaceutical formulations such as creams and lozenges for potential antiviral applications. foreverest.net

Curing Agents, Antibacterial Agents, Copolymers, and Reaction Assistants in Chemical Production

In the broader chemical industry, this compound derivatives have several important functions.

Computational Chemistry and Modeling of P Menthane Systems

Conductor-like Combination of Quantum Chemistry (COSMO) Coupled with Statistical Thermodynamics (RS) Calculations for Solubility Prediction

The Conductor-like Combination of Quantum Chemistry (COSMO) coupled with Statistical Thermodynamics (RS), known as COSMO-RS, is a computational method used to predict the thermodynamic properties of fluids and liquid mixtures, including solubility. This method combines quantum chemical calculations with a statistical thermodynamic approach. zenodo.orgresearchgate.net The initial step in a COSMO-RS calculation involves performing a quantum chemical calculation on a solute molecule in a virtual conductor environment using the COSMO model. zenodo.org This calculation yields the polarization charge densities on the molecular surface (σ-surface), which serve as local descriptors of the molecular surface polarity. zenodo.org These σ values are then used in the RS part of the calculation, which accounts for the deviations of a real solvent compared to an ideal conductor by modeling pair-wise interacting molecular surfaces. zenodo.org

COSMO-RS has been applied to investigate the solubility of various compounds in p-menthane (B155814). One study explored this compound as a potential bio-based solvent for the extraction and solubilization of natural substances, comparing its performance to n-hexane and toluene. mdpi.com Theoretical solubility analysis of targeted secondary and primary metabolites in this compound and n-hexane was conducted using COSMO-RS. mdpi.com The results, expressed as log10 (x-soluble), indicated a high theoretical solubility of the compounds in both solvents. mdpi.com In many cases, this compound showed a probability of solubility equal to or higher than that of n-hexane, suggesting its potential as an alternative solvent for extracting natural products. mdpi.com

The reliability of COSMO-RS for selecting alternative solvents for the extraction of pharmaceuticals has also been confirmed by comparing its predictions to experimental results. researchgate.net While COSMO-RS offers a qualitative description of gas solubility, which is expected due to its fully predictive nature, temperature-pressure-dependent corrections can be applied to improve the accuracy of predictions for specific gases like CO2 and CH4 in eutectic solvents. ua.pt

In Silico Stereoelectronic Analysis for Pharmacophore Development

In silico stereoelectronic analysis involves the computational study of the three-dimensional arrangement of atoms and the distribution of electrons within a molecule to understand its properties and interactions. This type of analysis is valuable for pharmacophore development, which aims to identify the essential features of a molecule required for its biological activity.

Studies have utilized in silico stereoelectronic analysis of this compound derivatives, specifically This compound-3,8-diol (B45773) (PMD), for the development of pharmacophores for insect repellent activity. nih.goveurekaselect.comresearchgate.net PMD is a natural insect repellent, and computational studies have aimed to understand the relationship between its structure, electronic properties, and repellent efficacy to aid in the design of more effective analogues. nih.goveurekaselect.com

Quantum chemical analysis of the stereoelectronic properties of PMD and its synthetic derivatives has been performed. eurekaselect.com Stereo-electronic analysis suggests that lower aqueous stabilization (favorable lipophilicity) and a larger separation of electrostatic potential energy, along with a large localized negative electrostatic potential region near the oxygen atom, are important factors for repellent activity. eurekaselect.comtechnologynetworks.com Consistent with these findings, a generated pharmacophore model for PMDs showed two aliphatic hydrophobic features and a hydrogen-bond donor feature as crucial for potent activity. eurekaselect.comresearchgate.net These computational results have been used to guide the design of potentially more effective PMD-based insect repellents. eurekaselect.comresearchgate.net

Theoretical Studies of Molecular Structure and Bonding (e.g., Organometallic Clusters)

Theoretical studies play a crucial role in understanding the molecular structure and bonding within this compound systems, including when this compound-derived ligands are involved in organometallic complexes. These studies often employ quantum mechanical calculations to provide insights into electronic structure, bonding interactions, and molecular geometry.

One area where theoretical studies involving this compound derivatives have been conducted is in the context of organometallic clusters. Specifically, 1,8-diisocyano-p-menthane (dmb), a this compound derivative, has been used as a ligand in the synthesis and study of polynuclear palladium clusters. acs.orgnih.govfigshare.com Theoretical studies, in conjunction with spectroscopic characterization and X-ray crystallography, have been performed to elucidate the structure and bonding in these complexes. acs.orgnih.govfigshare.com

For example, theoretical studies have been applied to complexes like [Pd4(dmb)4(PPh3)2]Cl2 and the organometallic polymer {Pd4(dmb)52}n, where dmb ligands bridge palladium atoms. acs.orgnih.govfigshare.com These studies help in understanding the metal-metal bonding and the coordination environment provided by the this compound-derived dmb ligand within these complex structures. acs.orgnih.gov

Theoretical studies have also been used to investigate the structure and solvent effects on this compound-3,9-diols using a combination of molecular dynamics simulations and quantum mechanical calculations. acs.orgresearchgate.net This approach allowed for the determination of the most populated conformations and the distribution of solvent molecules around the solute, leading to good agreement between theoretically estimated and experimentally measured NMR chemical shifts. acs.orgresearchgate.net

Extended Hückel Molecular Orbital (EHMO) Calculations

The Extended Hückel Molecular Orbital (EHMO) method is a semiempirical quantum chemistry method that considers all valence electrons in a molecule. wikipedia.orglibretexts.org While it is not typically used for precise structural geometry determination of organic molecules, it can be useful for understanding molecular orbitals, the relative energies of different conformations, and electronic interactions. wikipedia.orglibretexts.org EHMO calculations are often used as a preliminary step before employing more sophisticated quantum chemistry methods. wikipedia.org

EHMO calculations have been applied in theoretical studies involving this compound-derived ligands in organometallic clusters. In the study of palladium clusters with the 1,8-diisocyano-p-menthane (dmb) ligand, EHMO calculations were used to predict the nature of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). acs.orgnih.gov Based on EHMO calculations, it was predicted that the HOMO and LUMO in these linear Pd4 clusters are the two dσ* orbitals resulting from the interaction of four palladium atoms via their dx²-y², dz², and px atomic orbitals. acs.orgnih.gov This theoretical assignment was further supported by UV-vis spectroscopic data. nih.gov

EHMO theory, in general, involves approximations such as considering only valence electrons, using a linear combination of atomic orbitals (LCAO) to represent molecular orbitals, and neglecting electron-electron and nuclear-nuclear repulsions in a simplified manner. wikipedia.orgasianpubs.org Despite these approximations, EHMO can provide valuable qualitative insights into the electronic structure and bonding, particularly for larger systems or as a starting point for more advanced calculations. wikipedia.orglibretexts.org

Q & A

Basic Research Questions

How can p-Menthane be reliably identified and characterized in natural or synthetic samples?

To identify this compound, use gas chromatography-mass spectrometry (GC-MS) with reference to its retention index and fragmentation pattern. The GC-MS spectrum of this compound shows a base peak at m/z 93 (C₇H₉⁺) and characteristic ions at m/z 121 (C₉H₁₃⁺) and 136 (C₁₀H₁₆⁺) . Compare experimental spectra with predicted GC-MS data (e.g., NIST library) and validate via molecular ion ([M⁺] at m/z 140). For structural confirmation, nuclear magnetic resonance (¹³C NMR) can resolve cyclohexane ring substituents (C-1 methyl and C-4 isopropyl groups) .

What experimental methods are effective for synthesizing this compound from terpene precursors?

This compound can be synthesized via catalytic hydrogenation of limonene, a monoterpene abundant in citrus peels. Use a palladium-on-carbon (Pd/C) catalyst under 1–3 bar H₂ pressure in ethanol at 25°C. This method achieves >95% conversion to this compound, confirmed by GC-FID . Alternative routes include acid-catalyzed isomerization of α-terpinene, though this requires careful control of reaction conditions to avoid byproducts like γ-terpinene .

How does the solubility of this compound compare to traditional solvents in extraction processes?

This compound exhibits comparable solubility to n-hexane for non-polar compounds, with a logP of 5.56 . In carotenoid extraction from carrots, this compound achieved 92% recovery of β-carotene vs. 89% for n-hexane, making it a viable green solvent alternative . For polar analytes, blend this compound with ethanol (up to 20% v/v) to enhance solubility while maintaining low toxicity.

Advanced Research Questions

What experimental designs are optimal for evaluating structure-activity relationships (SAR) of cytotoxic this compound derivatives?

To assess SAR, synthesize derivatives with functional groups at key positions (e.g., hydroxyl at C-8 or C-9) and test cytotoxicity via MTT assays. For example, compound 16 (8-hydroxy-p-Menthane derivative) showed IC₅₀ values of 12.3 µM against HeLa cells, 3-fold lower than the parent compound. Use molecular docking to correlate substituent positions with binding affinity to apoptotic targets like Bcl-2 . Control for metabolic stability by incubating derivatives with liver microsomes and analyzing degradation via LC-MS.

How can contradictory data on this compound’s bioactivity in plant systems be resolved?

Conflicting reports on this compound’s allelopathic effects (e.g., seed germination inhibition vs. promotion) may arise from concentration-dependent responses. Design dose-response experiments using purified this compound (0.1–100 µM) on model plants (e.g., Arabidopsis). Monitor germination rates and root elongation, and quantify reactive oxygen species (ROS) via fluorescence assays. At low concentrations (≤10 µM), this compound may act as a ROS scavenger, while higher doses (>50 µM) induce oxidative stress .

What methodologies address challenges in quantifying this compound enantiomers in complex matrices?

Enantiomeric separation requires chiral GC columns (e.g., Cyclosil-B). Optimize temperature programming (40°C to 180°C at 2°C/min) to resolve (+)- and (−)-p-Menthane, which exhibit distinct bioactivities. For plant essential oils, combine solid-phase microextraction (SPME) with GC×GC-MS to enhance sensitivity. Calibrate using synthetic enantiomers and validate via circular dichroism (CD) spectra .

Methodological Recommendations

  • For SAR studies: Prioritize derivatives with hydroxyl or carbonyl groups, as these enhance bioactivity .
  • In green chemistry applications: Replace n-hexane with this compound in Soxhlet extraction protocols, adjusting extraction time by 10–15% to account for viscosity differences .
  • When resolving enantiomers: Use chiral columns and confirm configurations with synthetic standards to avoid misassignment .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.